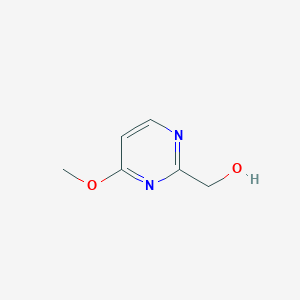
3-(4-Chlorobenzyl)pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound with the CAS Number: 957998-82-2 . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorobenzyl)pyrrolidine oxalate is 1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(4-Chlorobenzyl)pyrrolidine oxalate is a white to yellow solid . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°CApplications De Recherche Scientifique
1. Reactivity in Coordination Polymers
Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form various products depending on the reaction conditions. In the presence of pyridine, it forms zigzag coordination polymers with a Zn(II)-oxalate backbone and coordinated pyridine molecules, indicating potential applications in coordination chemistry and material science (Ghosh, Savitha, & Bharadwaj, 2004).
2. Metal-Organic Frameworks (MOFs) as Temperature Sensors
Mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized using sodium oxalate as an ancillary ligand. These frameworks can act as ratiometric luminescent sensors for temperature detection in a wide range, showcasing their potential in environmental monitoring and materials science (Yang et al., 2018).
3. Synthesis of Pyrrolidines
Pyrrolidines, which include compounds like 3-(4-Chlorobenzyl)pyrrolidine oxalate, have a range of industrial applications, such as in dyes and agrochemicals. Their synthesis through [3+2] cycloaddition demonstrates the importance of pyrrolidines in chemical research and industry applications (Żmigrodzka et al., 2022).
4. Biomedical Research Applications
Stable free radicals like those in the pyrrolidine series are used in biophysical and biomedical research, especially in magnetic resonance spectroscopy and imaging. Pyrrolidine-based radicals demonstrate high stability in biological systems, indicating their utility in medical diagnostics and research (Dobrynin et al., 2021).
5. Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to pyrrolidine oxalate structures, have been studied as inhibitors of glycolic acid oxidase. These compounds have potential therapeutic applications in conditions related to oxalate metabolism (Rooney et al., 1983).
6. Corrosion Protection in Metals
Polypyrrole films, which can be related to pyrrolidine oxalate chemistry, have been used for corrosion protection on copper electrodes. This application is significant in material sciences and engineering for protecting metals from environmental damage (Fenelon & Breslin, 2002).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOICAQLWBUQOGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589966 |
Source


|
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)pyrrolidine oxalate | |
CAS RN |
1003561-94-1, 957998-82-2 |
Source


|
| Record name | Pyrrolidine, 3-[(4-chlorophenyl)methyl]-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003561-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



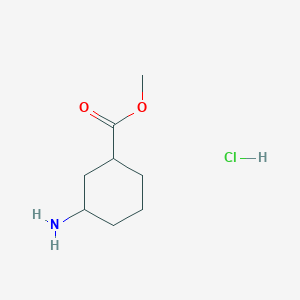
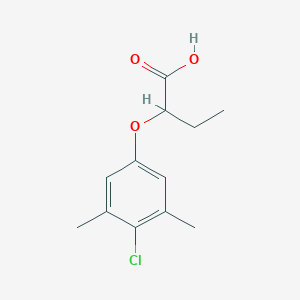
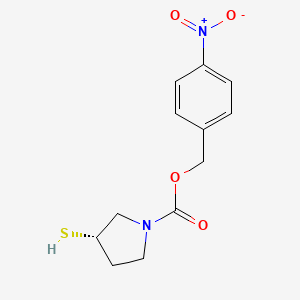
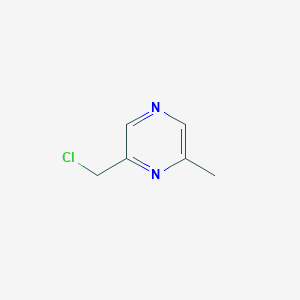
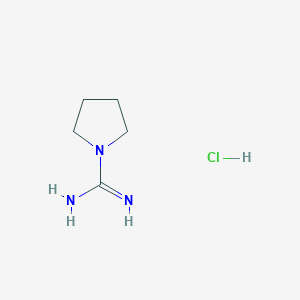


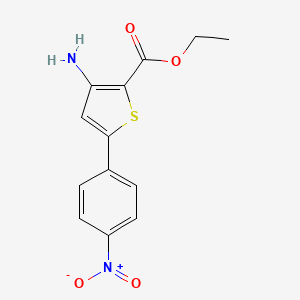
![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
